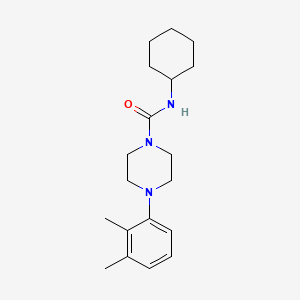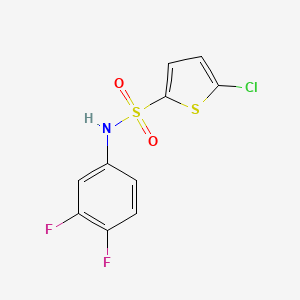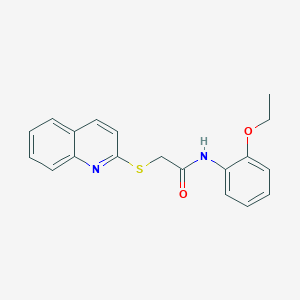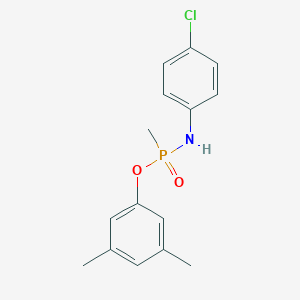![molecular formula C14H6ClN3O3 B5723502 {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile, also known as CNF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 220-222°C.
Wirkmechanismus
The mechanism of action of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is not well understood, but it is believed to involve the formation of a charge-transfer complex between the {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile molecule and the target molecule. This complex formation leads to changes in the fluorescence properties of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, and it has also been used for the detection of intracellular pH changes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile in lab experiments is its excellent fluorescence properties, which allow for the detection of target molecules with high sensitivity and specificity. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several potential directions for future research on {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile. One area of interest is the development of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile-based sensors for the detection of various analytes, including biomolecules, metal ions, and environmental pollutants. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile could be used as a platform for the development of fluorescent probes with improved sensitivity and selectivity. Finally, further studies are needed to better understand the mechanism of action of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile and its potential applications in various fields.
Synthesemethoden
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction between 2-chloro-5-nitrobenzaldehyde and malononitrile in the presence of a catalyst such as piperidine. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to exhibit excellent fluorescence properties, making it an attractive candidate for bioimaging applications. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Eigenschaften
IUPAC Name |
2-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN3O3/c15-13-3-1-10(18(19)20)6-12(13)14-4-2-11(21-14)5-9(7-16)8-17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTVRMLKBLTTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}propanedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)
![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)

![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)

![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)
![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)

![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)
